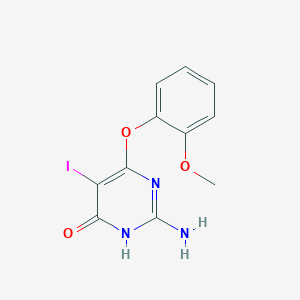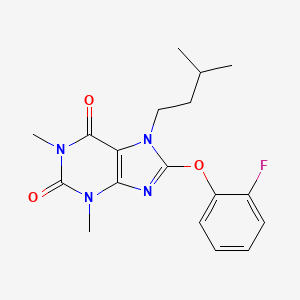
2-(ethylsulfonyl)-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylsulfonyl)-N-methylbenzamide, also known as ESMBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ESMBA is a white powder that is soluble in polar solvents and has a molecular weight of 231.3 g/mol.
Aplicaciones Científicas De Investigación
2-(ethylsulfonyl)-N-methylbenzamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 2-(ethylsulfonyl)-N-methylbenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain-relieving drugs. 2-(ethylsulfonyl)-N-methylbenzamide has also been studied for its potential as a scaffold for the development of new antibiotics and anticancer agents.
Mecanismo De Acción
The mechanism of action of 2-(ethylsulfonyl)-N-methylbenzamide is not fully understood. However, studies have shown that 2-(ethylsulfonyl)-N-methylbenzamide inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-(ethylsulfonyl)-N-methylbenzamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a role in the development of cancer.
Biochemical and Physiological Effects:
2-(ethylsulfonyl)-N-methylbenzamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-(ethylsulfonyl)-N-methylbenzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(ethylsulfonyl)-N-methylbenzamide has been shown to have antimicrobial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(ethylsulfonyl)-N-methylbenzamide in lab experiments is its relatively low cost compared to other compounds with similar properties. Additionally, 2-(ethylsulfonyl)-N-methylbenzamide has been shown to be stable under a wide range of conditions, making it a useful tool for studying the effects of various treatments on cells or tissues. However, one limitation of using 2-(ethylsulfonyl)-N-methylbenzamide in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(ethylsulfonyl)-N-methylbenzamide. One area of interest is the development of new drugs based on the structure of 2-(ethylsulfonyl)-N-methylbenzamide. Another area of interest is the study of the effects of 2-(ethylsulfonyl)-N-methylbenzamide on epigenetic regulation, which could lead to the development of new treatments for cancer and other diseases. Additionally, the use of 2-(ethylsulfonyl)-N-methylbenzamide as a scaffold for the development of new materials with specific properties is an area of ongoing research.
Métodos De Síntesis
2-(ethylsulfonyl)-N-methylbenzamide can be synthesized through a multistep reaction involving the reaction of 2-nitrobenzoyl chloride with methylamine, followed by reduction with sodium borohydride, and finally, sulfonation with ethanesulfonyl chloride. The yield of 2-(ethylsulfonyl)-N-methylbenzamide obtained through this method is typically between 60-70%.
Propiedades
IUPAC Name |
2-ethylsulfonyl-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-15(13,14)9-7-5-4-6-8(9)10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPJHJTXJDOBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]-1-piperidinyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B6003036.png)
![{3-(4-fluorobenzyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}methanol](/img/structure/B6003040.png)
![isopropyl 4-[4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B6003058.png)


amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B6003067.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-chlorobenzamide](/img/structure/B6003078.png)
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)urea](/img/structure/B6003082.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![N-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B6003099.png)
![3-({[3-fluoro-4-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6003105.png)
![methyl 4-piperidin-1-yl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B6003124.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)